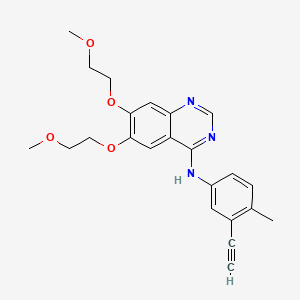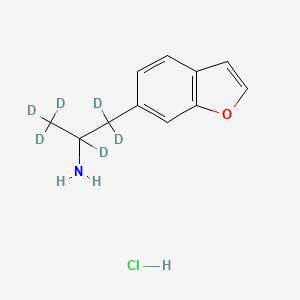
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a deuterated analog of the drug known as 6-APB, which is a psychoactive substance with stimulant and entactogenic effects. However,
Mechanism of Action
The exact mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to other psychoactive substances such as MDMA. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, it has been shown to have effects on heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride in lab experiments is its deuterated nature. This can be useful in certain types of experiments, such as those involving NMR spectroscopy, where deuterated compounds can provide better resolution and sensitivity. However, one limitation is the limited availability of the compound, which can make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research involving 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride. One area of interest is its potential as a treatment for depression and anxiety disorders in humans. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects on neurotransmitter systems and the HPA axis. Finally, there is potential for the development of new deuterated analogs of other psychoactive substances, which could provide new insights into the mechanisms of these compounds and their potential therapeutic properties.
Synthesis Methods
The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves the deuteration of the corresponding non-deuterated compound, 6-APB. This process can be achieved using deuterated reagents and solvents, such as deuterated methanol or deuterated acetic acid. The resulting compound is then purified using various methods, including column chromatography and recrystallization.
Scientific Research Applications
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that 6-APB, the non-deuterated analog of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride, has antidepressant and anxiolytic effects in animal models.
properties
IUPAC Name |
1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWOTOLPKNSPE-WHYQSJAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858017 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346600-35-8 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-[5-13C]Sorbose](/img/structure/B583974.png)

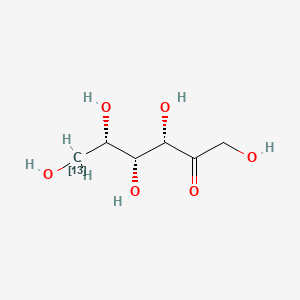
![[1-13Cfru]sucrose](/img/structure/B583980.png)

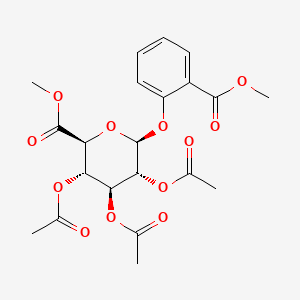
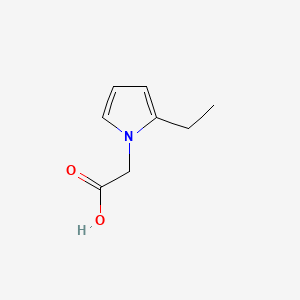

![D-[1-13C]Tagatose](/img/structure/B583990.png)

